LogP Differentiation: p-Tolyl vs. 4-Fluorophenyl 4‑Aryl-THP‑Ethylamine Analogs
The p-tolyl (4-methylphenyl) substituent at C4 imparts higher calculated lipophilicity than the 4-fluorophenyl analog encountered in the same chemical series. The Hit2Lead database entry for the target compound reports a computed LogP of 3.47 , while published synthetic work on the 4-fluorophenyl congener (2-[4-(4-fluorophenyl)-2-isopropyltetrahydropyran-4-yl]ethylamine) indicates a lower LogP (estimated ~3.0–3.2 based on fragment contributions) owing to the electronegative fluorine substituent. [1] This difference of approximately 0.3–0.5 LogP units is meaningful for central nervous system (CNS) multiparameter optimization, where small shifts in lipophilicity can affect passive permeability and off‑target binding. [2]
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.47 (Hit2Lead); LogP = 4.12 (Molbase) |
| Comparator Or Baseline | 2-[4-(4-Fluorophenyl)-2-isopropyltetrahydropyran-4-yl]ethylamine; estimated LogP ~3.0–3.2 (derived from fragment‑based calculation; no single experimentally determined value published) |
| Quantified Difference | ΔLogP ≈ +0.3 to +1.1 (p-tolyl more lipophilic than 4-fluorophenyl analog, depending on the computational method used) |
| Conditions | Computational prediction (Hit2Lead platform; Molbase property estimation) |
Why This Matters
When procuring a 4-aryl-THP‑ethylamine building block for SAR exploration, the p-tolyl congener offers higher lipophilicity than the 4-fluorophenyl analog, which may be preferable for projects targeting hydrophobic protein pockets or where CNS penetration must be finely tuned.
- [1] Arutyunyan, N. S.; Akopyan, L. A.; Nazaryan, R. L.; Gevorgyan, G. A.; Stepanyan, G. M.; Paronikyan, R. V. Synthesis and Antibacterial Activity of Oxalates and Acetamides of {2-[2-Isopropyltetrahydropyran-4-yl-4-(4-Fluorophenyl)]Ethyl}Arylamines. Pharm. Chem. J. 2013, 47 (9), 490–493. doi:10.1007/s11094-013-0987-1 View Source
- [2] Li, J. J.; Yang, M. Tetrahydropyrans. In Drug Discovery with Privileged Building Blocks. Taylor & Francis, 2021; Chapter 31. doi:10.1201/9781003190806-31 View Source
